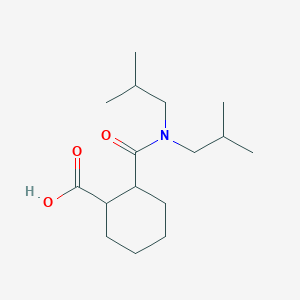

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with diisobutylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

化学反应分析

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

科学研究应用

Medicinal Chemistry Applications

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that yield biologically active compounds.

Synthesis of Antidiabetic Drugs

One notable application is in the synthesis of D-phenylalanine derivatives, which are known for their antidiabetic properties. The compound facilitates the formation of these derivatives by serving as a key intermediate, enhancing the efficiency and selectivity of the synthesis process. For instance, a method described in European Patent EP0814073B1 highlights the use of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid in producing high-purity trans forms of cyclohexanecarboxylic acids, which are crucial for developing effective antidiabetic medications .

Pesticide Development

Another significant application lies in the field of agrochemicals, specifically in the development of pesticides. The compound's ability to act as an intermediate allows for the creation of various pesticide formulations that are essential for agricultural practices.

Case Study: Agrochemical Formulations

Research indicates that derivatives of cyclohexanecarboxylic acids can be modified to enhance their efficacy as pesticides. The structural versatility provided by this compound enables chemists to design compounds with improved biological activity against pests while minimizing environmental impact .

Materials Science Applications

In addition to its roles in medicinal chemistry and agrochemicals, this compound has potential applications in materials science, particularly in the development of liquid crystals.

Liquid Crystal Intermediates

The compound can be employed as an intermediate in synthesizing liquid crystal materials, which are vital for display technologies and other electronic applications. The ability to manipulate its chemical structure allows researchers to tailor properties such as thermal stability and optical characteristics, making it a valuable component in advanced material formulations .

Summary Table of Applications

作用机制

The mechanism of action of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various downstream effects, depending on the enzyme or receptor involved .

相似化合物的比较

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

生物活性

2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid (CAS No. 332394-38-4) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H29NO3

- Molecular Weight : 283.42 g/mol

This compound features a cyclohexane ring substituted with diisobutylcarbamoyl and carboxylic acid groups, which contribute to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with notable IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MCF-7 | 5.00 |

These results suggest that the compound may effectively inhibit tumor growth, particularly in lung and breast cancer models.

Case Study 1: Antitumor Efficacy

A study examining the effects of this compound on lung cancer cells revealed that treatment led to a significant reduction in cell viability. The mechanism involved the induction of apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 12 |

| E. coli | 15 |

These findings indicate that this compound possesses selective antibacterial properties, particularly effective against Gram-positive bacteria.

Case Study 2: Antimicrobial Properties

A focused investigation on the antimicrobial effects against clinical isolates of Staphylococcus aureus found that the compound not only inhibited bacterial growth but also disrupted biofilm formation. This suggests potential applications in treating resistant bacterial infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its structural features enable it to influence various biochemical pathways, including enzyme inhibition and modulation of cellular processes.

Pharmacokinetics and Bioavailability

Research indicates that compounds with similar structures may exhibit favorable pharmacokinetic profiles, suggesting good bioavailability for this compound. Its chemical properties may facilitate absorption and distribution within biological systems.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structure and reactivity, which contribute to its distinct biological activities. This makes it a valuable candidate for further research in medicinal chemistry.

属性

IUPAC Name |

2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOLLYQYUEDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333257 |

Source

|

| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332394-38-4 |

Source

|

| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。